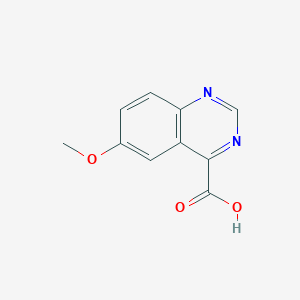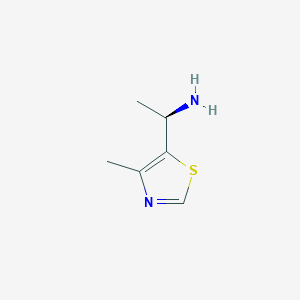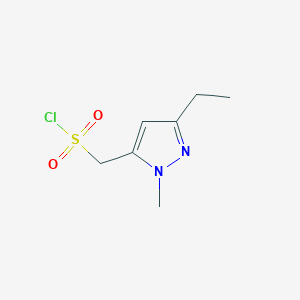
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride typically involves the reaction of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Major Products
Sulfonamide derivatives: Formed from nucleophilic substitution reactions with amines.
Sulfonic acids: Formed from hydrolysis reactions.
Scientific Research Applications
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonic acid derivatives . This reactivity is exploited in various synthetic applications to modify molecules and create new compounds .
Comparison with Similar Compounds
Similar Compounds
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanol: The precursor to (3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride.
(3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide: A derivative formed from the reaction with amines.
Uniqueness
This compound is unique due to its highly reactive sulfonyl chloride group, which allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C7H11ClN2O2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
(5-ethyl-2-methylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-6-4-7(10(2)9-6)5-13(8,11)12/h4H,3,5H2,1-2H3 |
InChI Key |
URFFBJJPVBAYAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CS(=O)(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B15262644.png)

![3-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B15262668.png)
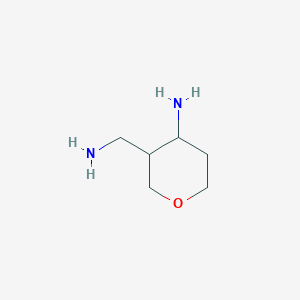
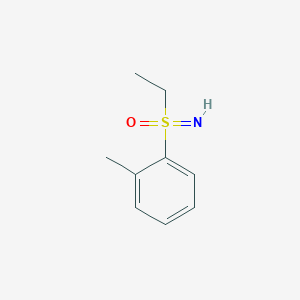
![tert-Butyl 2-amino-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoate](/img/structure/B15262676.png)
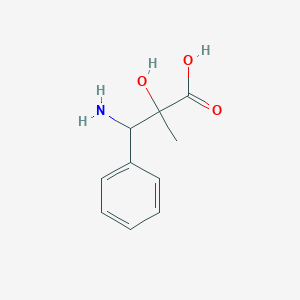
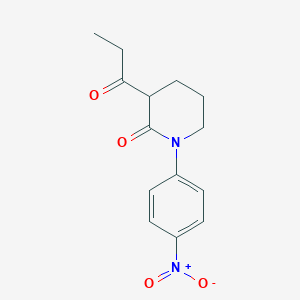
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B15262688.png)

![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B15262714.png)
